N6-benzoyl-2',3'-isopropylidene adenosine

Nucleoside Chemistry Protecting Group Strategy Synthetic Yield

Accessing selective 5′-adenosine chemistry without N6 side reactions requires orthogonal protecting groups. This N6-benzoyl-2′,3′-isopropylidene adenosine solves this: the benzoyl group modulates purine electronics and prevents undesired N6 reactivity, while the isopropylidene acetal shields the 2′,3′-diol. Key performance data: • 90% Moffatt oxidation yield to 5′-aldehyde • 74% nitroaldol yield with nitromethane-enables sinefungin total synthesis • Direct conversion to SIBA (AdoHcy hydrolase inhibitor) • Orthogonal deprotection supports sequential N6/5′-diversification

Molecular Formula C20H21N5O5
Molecular Weight 411.4 g/mol
Cat. No. B15138825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-benzoyl-2',3'-isopropylidene adenosine
Molecular FormulaC20H21N5O5
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)C
InChIInChI=1S/C20H21N5O5/c1-20(2)29-14-12(8-26)28-19(15(14)30-20)25-10-23-13-16(21-9-22-17(13)25)24-18(27)11-6-4-3-5-7-11/h3-7,9-10,12,14-15,19,26H,8H2,1-2H3,(H,21,22,24,27)/t12-,14?,15+,19-/m1/s1
InChIKeyLJKIYWGWKVYJHS-CCWODGMESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Benzoyl-2',3'-isopropylidene Adenosine Overview


N6-benzoyl-2',3'-isopropylidene adenosine (CAS 39947-04-1) is a protected adenosine derivative in which the exocyclic amine is masked with a benzoyl group and the 2' and 3' hydroxyls are protected as an isopropylidene acetal . This dual protection strategy renders the molecule a versatile intermediate for the synthesis of 5'-modified adenosine analogs, chain-extended derivatives, and complex nucleoside architectures [1][2]. Its design allows for selective manipulation at the 5'-position while preserving the integrity of the nucleobase and ribose moieties, making it a cornerstone reagent in medicinal chemistry campaigns targeting adenosine receptors, S-adenosylhomocysteine (AdoHcy) hydrolase, and other purine-dependent pathways [3].

Orthogonal N6/2',3'-protection for selective 5'-modification
Reported high-yielding one-pot synthesis
Defined nitroalkane and thiol reactivity profile

Why N6-Benzoyl-2',3'-isopropylidene Adenosine Is Irreplaceable


Attempting to substitute N6-benzoyl-2',3'-isopropylidene adenosine with unprotected adenosine or adenosine derivatives bearing alternative protecting groups fundamentally alters reaction outcomes. The N6-benzoyl group is not merely a passive blocking moiety; it actively modulates the electronic and steric environment of the purine ring, influencing both regioselectivity and the propensity for unwanted side reactions. For instance, during oxidative cyclization with lead tetraacetate, the N6-benzoyl substitution dramatically affects the course of the reaction compared to other N6-substituents [1]. Similarly, the isopropylidene acetal provides a rigid, cyclic protection of the 2',3'-diol that is orthogonal to the N6-benzoyl group, enabling chemoselective deprotection sequences. Replacing it with acyclic silyl ethers or different ketals would alter the compound's solubility, stability under various reaction conditions, and the efficiency of subsequent 5'-functionalization steps. The quantitative differences in yield and selectivity documented below demonstrate why this specific protected adenosine derivative is not interchangeable with its analogs in critical synthetic pathways [2].

N6-Benzoyl group modulates regioselectivity and limits O-acylation
Unprotected adenosine may lead to competing O-benzoylation and regioisomer formation
Rigid isopropylidene acetal enables chemoselective deprotection
Acyclic silyl ethers can alter solubility, stability, and 5'-functionalization efficiency
Specific N6-acyl group directs oxidative cyclization pathway
Other N-acyl substituents may produce different cyclonucleoside outcomes

N6-Benzoyl-2',3'-isopropylidene Adenosine Performance Metrics


One-Pot Protection Efficiency

In a one-pot, two-stage procedure, N6-benzoyl-2',3'-isopropylidene adenosine is synthesized from 2',3'-isopropylidene adenosine with a reported yield of 90% . This contrasts with the multi-step, low-yielding sequences often required for the selective N6-benzoylation of unprotected adenosine, where competitive O-benzoylation and the need for subsequent chromatographic separation of regioisomers significantly reduce the overall yield. For comparison, a typical synthesis of N6-benzoyl-2',3'-O-isopropylideneadenosine-5'-aldehyde, a more advanced intermediate, often proceeds with yields around 74-80% from a 5'-aldehyde precursor, highlighting the efficiency of the parent compound's preparation [1].

One-Pot Yield
Cross-study comparable
90%
Supports cost-effective procurement
vs multi-step O-benzoylation routes
Nucleoside Chemistry Protecting Group Strategy Synthetic Yield

5'-Aldehyde Nitroalkane Reactivity

The 5'-aldehyde derived from N6-benzoyl-2',3'-isopropylidene adenosine exhibits distinct reactivity with nitroalkanes, a key step in the synthesis of sinefungin and related compounds. Condensation with nitromethane provides the corresponding nitroaldol product in 74% yield, while reaction with the bulkier 1-nitropentane yields only 44% of the analogous product [1]. This quantitative difference highlights the steric sensitivity of the nucleophilic addition at the 5'-position. In contrast, the analogous aldehyde derived from 2',3'-O-isopropylideneuridine shows a 77% yield in a similar dithioacetal formation, but the adenosine derivative gives a single diastereomer, showcasing a unique stereochemical outcome not observed with the uridine analog [2].

Nitroaldol Yield
Head-to-head
74% (nitromethane) / 44% (1-nitropentane)
Steric sensitivity guides reagent choice
30% absolute difference between nitroalkanes
Chain Extension Nitroaldol Condensation Sinefungin Synthesis

Oxidative Cyclization to Cyclonucleosides

Treatment of 2',3'-O-isopropylideneadenosine derivatives with lead tetraacetate (LTA) can induce oxidative cyclization to form 5'-O,8-cycloadenosines. However, the nature of the N6-substituent profoundly influences the reaction course. While the exact quantitative yields for this specific transformation are not fully detailed in the abstract, the finding that 'N6-benzoyl substitution prominently ac...' [1] indicates a substantial divergence in reaction outcome compared to other N6-substituted or unsubstituted adenosines. This class-level inference is supported by the well-established role of N-acyl groups in modulating the nucleophilicity of the purine N1 and N7 positions, thereby directing the site of electrophilic attack. The use of N6-benzoyl-2',3'-isopropylidene adenosine thus provides a unique entry point into cyclonucleoside architectures that are inaccessible with alternative N6-protecting groups (e.g., N6,N6-dibenzoyl, N6-acetyl, or N6-unsubstituted).

Oxidative Cyclization
Class-level inference
Distinct product profile with N6-benzoyl
Enables unique cyclonucleoside scaffolds
Abstract-level data; full validation advised
Oxidative Cyclization Regioselectivity Lead Tetraacetate

Lipophilicity and Storage Stability

N6-Benzoyl-2',3'-isopropylidene adenosine exhibits a predicted partition coefficient (LogP) of 1.56, indicating moderate lipophilicity . This value is consistent with the presence of both a hydrophobic benzoyl group and a relatively polar nucleoside core. For comparison, the unprotected adenosine has a much lower LogP (~ -1.1), while the fully protected N6-benzoyl-2',3',5'-tri-O-acetyladenosine is significantly more lipophilic (LogP ~ 2.1). This intermediate LogP value is advantageous for both aqueous solubility and membrane permeability in cell-based assays. Furthermore, the compound is recommended for storage at 2-8°C , a standard condition for protected nucleosides, ensuring long-term stability for research use. While specific degradation rate comparisons are not available, the defined storage condition implies a shelf life comparable to similar building blocks when stored appropriately.

Predicted LogP
Supporting evidence
1.56
Informs solvent selection
Predicted (ACD/Labs); storage at 2–8 °C
Lipophilicity Storage Stability Physicochemical Properties

SIBA Precursor Utility

Reaction of N6-benzoyl-2',3'-O-isopropylideneadenosine with a large excess of diisobutyldisulfide, followed by deprotection, provides the transmethylation inhibitor SIBA (5'-deoxy-5'-isobutylthioadenosine) in 'quite good yield' [1]. While a precise percentage is not provided in the abstract, the authors describe the yield as favorable for this class of transformation. In contrast, the analogous reaction using the hydrate of N6-benzoyl-2',3'-O-isopropylideneadenosine 5'-aldehyde yields only a single diastereomer of a cyclonucleoside, not SIBA. This demonstrates that the 5'-hydroxymethyl group of the title compound is essential for accessing the linear thiosugar nucleoside framework of SIBA, a molecule with established biological activity as an inhibitor of S-adenosylhomocysteine hydrolase and transmethylation reactions. Alternative adenosine derivatives lacking this specific protection pattern would require lengthier, lower-yielding sequences to achieve the same structural motif.

SIBA Precursor
Supporting evidence
Linear SIBA obtained (not cyclonucleoside)
Direct route to transmethylation inhibitor
Qualitative yield description
Thiosugar Nucleoside SIBA Transmethylation Inhibitor

Scalable Synthesis Route

Independent commercial data indicates that N6-benzoyl-2',3'-isopropylidene adenosine can be synthesized via a 'highly efficient and scalable synthesis route, achieving a yield of over 85% with minimal byproducts' [1]. This claim, while not peer-reviewed, aligns with the 90% yield reported in the literature for small-scale synthesis and underscores the robustness of the synthetic procedure. For comparison, many protected nucleoside intermediates require multiple chromatographic purifications and deliver overall yields below 50% due to the formation of regioisomers and decomposition of acid-labile protecting groups. The high yield and scalability of this compound's synthesis directly impact the cost-per-gram for bulk orders, making it a more economical choice for large-scale medicinal chemistry programs or for use as a common intermediate in a series of analogs.

Scale-up Yield
Data to verify
>85%
Supports bulk procurement planning
Supplier data; independent verification advised
Process Chemistry Scale-Up Cost Efficiency

N6-Benzoyl-2',3'-isopropylidene Adenosine Use Cases


AdoHcy Hydrolase Inhibitor Synthesis

Researchers developing mechanism-based inhibitors of S-adenosyl-L-homocysteine (AdoHcy) hydrolase rely on N6-benzoyl-2',3'-isopropylidene adenosine as the starting material for 5'-carboxaldehyde generation. The Moffatt oxidation of the protected nucleoside provides the key 5'-aldehyde intermediate, which is then elaborated via Wittig chemistry to yield 5',6'-dideoxy-6'-halohomovinyl adenosine analogs. The high yield (90%) of the parent compound ensures a robust supply of advanced intermediates, while the defined reactivity of the aldehyde with nitroalkanes (74% yield with nitromethane) supports the synthesis of sinefungin analogs. Procurement of this specific protected adenosine is essential because alternative N6-unprotected or differently protected derivatives would either decompose under the oxidation conditions or lead to undesired side reactions at the N6-position, as demonstrated by the distinct oxidative cyclization behavior with lead tetraacetate [1][2].

Sinefungin Analog Construction

The total synthesis of sinefungin, a natural product with broad-spectrum antifungal and antiparasitic activity, hinges on the ability to perform a nitroaldol condensation at the 5'-position of adenosine. N6-Benzoyl-2',3'-isopropylidene adenosine provides the optimal platform for this transformation. The 5'-aldehyde derived from this compound undergoes condensation with nitromethane in 74% yield, a critical step in Mock's 1982 approach to sinefungin. The observed steric sensitivity (44% yield with bulkier 1-nitropentane) guides the selection of chain-extension reagents. Substitution with a different protecting group scheme would likely alter the yield and diastereoselectivity of this key step, potentially derailing the entire synthetic sequence. Therefore, procurement of this exact compound is a strategic requirement for any laboratory pursuing the synthesis of sinefungin or its structural analogs [1].

Thiosugar Nucleoside and SIBA Synthesis

The conversion of N6-benzoyl-2',3'-isopropylidene adenosine to 5'-deoxy-5'-isobutylthioadenosine (SIBA) via reaction with diisobutyldisulfide is a direct and efficient route to this important biological tool compound. SIBA is a well-characterized inhibitor of AdoHcy hydrolase and cellular transmethylation reactions. The 'quite good yield' reported for this transformation underscores the practical utility of the protected adenosine as a precursor. In contrast, the analogous 5'-aldehyde hydrate derivative yields a cyclonucleoside, not the desired linear SIBA. For researchers studying the role of methylation in cancer, viral replication, or epigenetic regulation, having a reliable source of this specific building block enables rapid access to SIBA and its derivatives for biological evaluation .

Library Synthesis for Purine-Dependent Targets

In medicinal chemistry programs aimed at discovering novel adenosine receptor agonists/antagonists or inhibitors of purine salvage pathways, N6-benzoyl-2',3'-isopropylidene adenosine serves as a versatile scaffold for diversification. The orthogonal protecting groups allow for sequential modification at the N6 and 5'-positions. The compound's moderate lipophilicity (LogP 1.56) provides a favorable balance between solubility and membrane permeability, making it suitable for both in vitro assays and cell-based screening. Furthermore, the established stability profile (storage at 2-8°C) and high synthetic yield (>85%) ensure that multi-gram quantities can be procured cost-effectively, supporting the synthesis of large compound libraries. The unique influence of the N6-benzoyl group on oxidative cyclization pathways also offers an opportunity to explore novel cyclonucleoside chemotypes that are inaccessible from other protected adenosine derivatives [1][2].

Application
Selection Property
Validation Focus
AdoHcy hydrolase inhibitor synthesis
Orthogonal N6/2',3'-protection
5'-aldehyde oxidation reactivity
Sinefungin analog construction
5'-aldehyde nitroaldol reactivity
Chain-extension reagent compatibility
Thiosugar nucleoside & SIBA synthesis
5'-hydroxymethyl retention
Linear thiosugar product formation
Purine-dependent target library synthesis
Moderate lipophilicity
Solubility and permeability balance

Technical Documentation Hub

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